molecular formula C7H7ClFNO2 B6222690 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2758000-47-2

3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride

Cat. No. B6222690
CAS RN: 2758000-47-2
M. Wt: 191.6
InChI Key:
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Description

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride (FMPCA-HCL) is a compound that has been studied for its potential applications in scientific research. It is a crystalline solid with a molecular weight of 207.64 g/mol and a melting point of 95-96°C. FMPCA-HCL is a colorless, odorless, and hygroscopic compound that is soluble in water, methanol, and ethanol. It is a derivative of pyridine and has a wide range of uses in the laboratory.

Scientific Research Applications

3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of pyridine derivatives, and as a reagent in the synthesis of other compounds. It has also been used as a ligand for metal complexes in coordination chemistry and as a fluorinating agent in organic synthesis. 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride has also been used in the preparation of polymeric materials, such as polyurethanes, and as a reagent in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is not fully understood. However, it is believed to act as an acid-base catalyst in organic synthesis reactions. It is believed that the protonation of the FMPCA molecule by HCl facilitates the formation of a new bond between two molecules, allowing for the synthesis of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride have not been extensively studied. However, it is believed that the compound may have some effects on the body. It is believed to have an inhibitory effect on enzymes involved in the metabolism of drugs, and it may also have an effect on the transport of drugs across cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride in laboratory experiments include its low cost, its availability, and its ease of use. It is also relatively non-toxic and is stable in aqueous solutions. The main limitation of using 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is its low solubility in organic solvents, which can limit its use in certain reactions.

Future Directions

Future research on 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride should focus on its biochemical and physiological effects, as well as its potential applications in drug synthesis and delivery. Further research should also be conducted to determine the optimal conditions for using 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride in laboratory experiments. Additionally, further research should be conducted to explore the potential uses of 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride in other fields, such as materials science and nanotechnology.

Synthesis Methods

3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride can be synthesized from 3-fluoro-4-methylpyridine-2-carboxylic acid (FMPCA) and hydrochloric acid (HCl). The reaction between FMPCA and HCl is a simple acid-base reaction that produces FMPCA-HCl and water as the end products. The reaction can be carried out in aqueous solution or in an organic solvent such as methanol or ethanol. The yield of the reaction depends on the concentration of the reactants and the reaction time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride involves the introduction of a fluorine atom onto a pyridine ring, followed by carboxylation and subsequent conversion to the hydrochloride salt.", "Starting Materials": [ "4-methylpyridine-2-carboxylic acid", "fluorine gas", "phosphorus trifluoride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "4-methylpyridine-2-carboxylic acid is reacted with phosphorus trifluoride and fluorine gas to introduce a fluorine atom onto the pyridine ring, yielding 3-fluoro-4-methylpyridine-2-carboxylic acid.", "The resulting acid is then treated with sodium hydroxide to form the corresponding carboxylate salt.", "The carboxylate salt is then acidified with hydrochloric acid to form the hydrochloride salt of 3-fluoro-4-methylpyridine-2-carboxylic acid.", "The hydrochloride salt is isolated by filtration and washed with diethyl ether and water to remove impurities." ] }

CAS RN

2758000-47-2

Product Name

3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride

Molecular Formula

C7H7ClFNO2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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